molecular formula C13H13N5O B2705567 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 130506-87-5

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2705567
CAS No.: 130506-87-5
M. Wt: 255.281
InChI Key: RXHMVARXJUQXDK-SNAWJCMRSA-N
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Description

6-Acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with a molecular formula of C13H13N5O. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological and pharmaceutical properties. The presence of acetyl, dimethylamino, and cyano groups in its structure makes it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is essential to ensure efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups like acetyl and cyano makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the construction of diverse chemical structures, which can be used in the development of new materials and catalysts.

Biology: Biologically, 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown potential in various biological assays. It can interact with biological targets, leading to the modulation of biological processes.

Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities. Further research is needed to fully understand its medicinal potential and to develop it into a viable drug.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

  • Coumarin derivatives: Coumarins are another class of compounds with diverse biological activities. They share some structural similarities with pyrazolo[1,5-a]pyrimidines and can be used in similar applications.

Uniqueness: 6-Acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical transformations and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9(19)11-8-15-13-10(6-14)7-16-18(13)12(11)4-5-17(2)3/h4-5,7-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHMVARXJUQXDK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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